N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that integrates various functional groups, which may contribute to its biological activity.
This compound belongs to the class of heterocyclic compounds, specifically those containing oxazole and benzothiazole moieties. It is categorized as an amide due to the presence of the carboxamide functional group. The inclusion of a dimethylamino group suggests possible interactions with neurotransmitter systems, indicating potential utility in neurological disorders.
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide hydrochloride typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) and purification methods (chromatography) are often proprietary or detailed in patent filings .
The molecular formula for N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide hydrochloride is . The structure includes:
The compound's molecular weight is approximately 415.3 g/mol. Its structural representation can be derived from its SMILES notation: Cc1cc(C(=O)N(CCCN(C)C)c2nc3c(Cl)cccc3s2)no1.Cl .
The compound may undergo various chemical reactions typical for amides and heterocycles:
Technical details regarding these reactions often depend on experimental conditions and specific substrates used during synthesis.
The physical properties of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide hydrochloride include:
Chemical properties include solubility in organic solvents and stability under various pH conditions, which are critical for formulation development .
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide hydrochloride has potential applications in:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: